molecular formula C7H5F3N2O B11907090 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone CAS No. 878760-55-5

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone

Katalognummer: B11907090
CAS-Nummer: 878760-55-5
Molekulargewicht: 190.12 g/mol
InChI-Schlüssel: XVWNGJRLBWKLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in various chemical and pharmaceutical applications .

Eigenschaften

CAS-Nummer

878760-55-5

Molekularformel

C7H5F3N2O

Molekulargewicht

190.12 g/mol

IUPAC-Name

1-[2-(trifluoromethyl)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-11-6(12-5)7(8,9)10/h2-3H,1H3

InChI-Schlüssel

XVWNGJRLBWKLHD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=NC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.